

An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-chroman-4-ylamine**

Cat. No.: **B1355740**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and plausible biological activities of the heterocyclic compound **6-Chloro-chroman-4-ylamine**. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

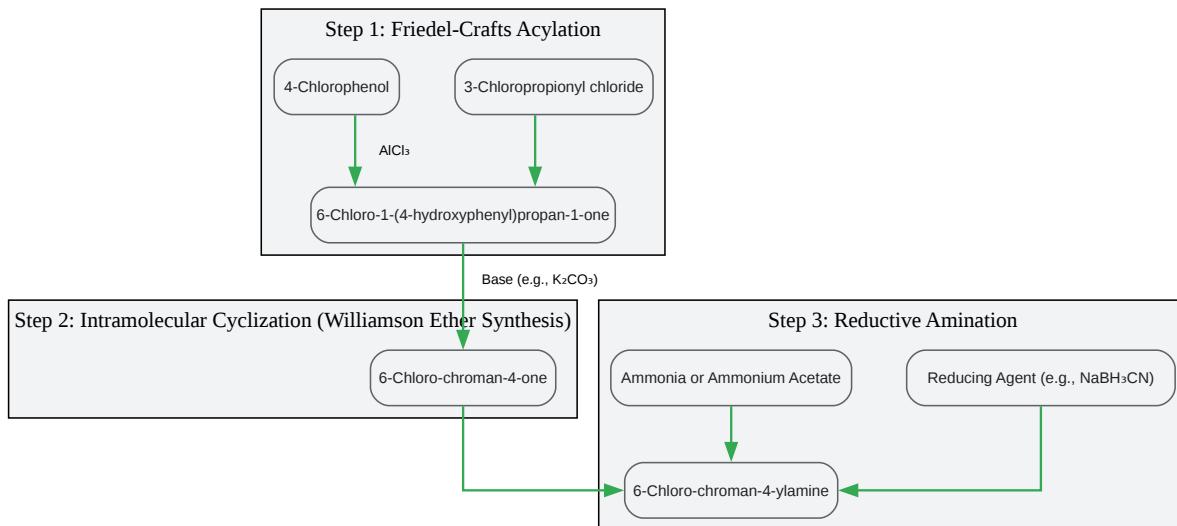
While detailed experimental data for **6-Chloro-chroman-4-ylamine** is not extensively published in peer-reviewed literature, information has been aggregated from various chemical supplier databases. The compound is most commonly available as its hydrochloride salt, which typically enhances solubility and stability.

Property	6-Chloro-chroman-4-ylamine	6-Chloro-chroman-4-ylamine Hydrochloride
CAS Number	765880-61-3 [1] [2] [3] [4] [5] [6]	765880-61-3 [2]
Molecular Formula	C ₉ H ₁₀ ClNO [1] [3]	C ₉ H ₁₁ Cl ₂ NO
Molecular Weight	183.63 g/mol [1]	220.10 g/mol [2]
Appearance	Not specified	Not specified
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Not available	Not available
Storage Conditions	Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) [7]	Not specified

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Chloro-chroman-4-ylamine** is not readily available in published literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of analogous chroman-4-one and chroman-4-ylamine derivatives. The proposed pathway involves a multi-step process commencing with a Friedel-Crafts acylation, followed by an intramolecular cyclization to form the chroman-4-one core, and concluding with a reductive amination to yield the target amine.

Inferred Synthetic Pathway

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Caption: Inferred synthetic workflow for **6-Chloro-chroman-4-ylamine**.

Detailed Methodologies (Inferred)

Step 1: Synthesis of 6-Chloro-chroman-4-one (Intermediate)

This step is based on the general synthesis of chroman-4-ones. The synthesis of 7-hydroxychroman-4-one has been described and involves the reaction of resorcinol with 3-bromopropionic acid in the presence of a strong acid, followed by intramolecular cyclization with a base[8]. A similar approach can be envisioned starting from 4-chlorophenol.

- Reaction: Friedel-Crafts acylation of 4-chlorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3) to yield 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one. This is followed by an intramolecular Williamson ether

synthesis using a base (e.g., potassium carbonate) to cyclize the intermediate to 6-chlorochroman-4-one.

Step 2: Synthesis of **6-Chloro-chroman-4-ylamine**

The conversion of the chroman-4-one to the corresponding 4-amino derivative is typically achieved through reductive amination.

- Reaction: 6-Chloro-chroman-4-one is reacted with an ammonia source, such as ammonia or ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN) or through catalytic hydrogenation. This reaction proceeds via the formation of an intermediate imine which is then reduced to the primary amine.

Biological and Pharmacological Properties

Direct pharmacological studies on **6-Chloro-chroman-4-ylamine** are scarce in publicly accessible literature. However, the broader class of chroman derivatives has been investigated for a variety of biological activities.

Established Activities of Chroman Derivatives

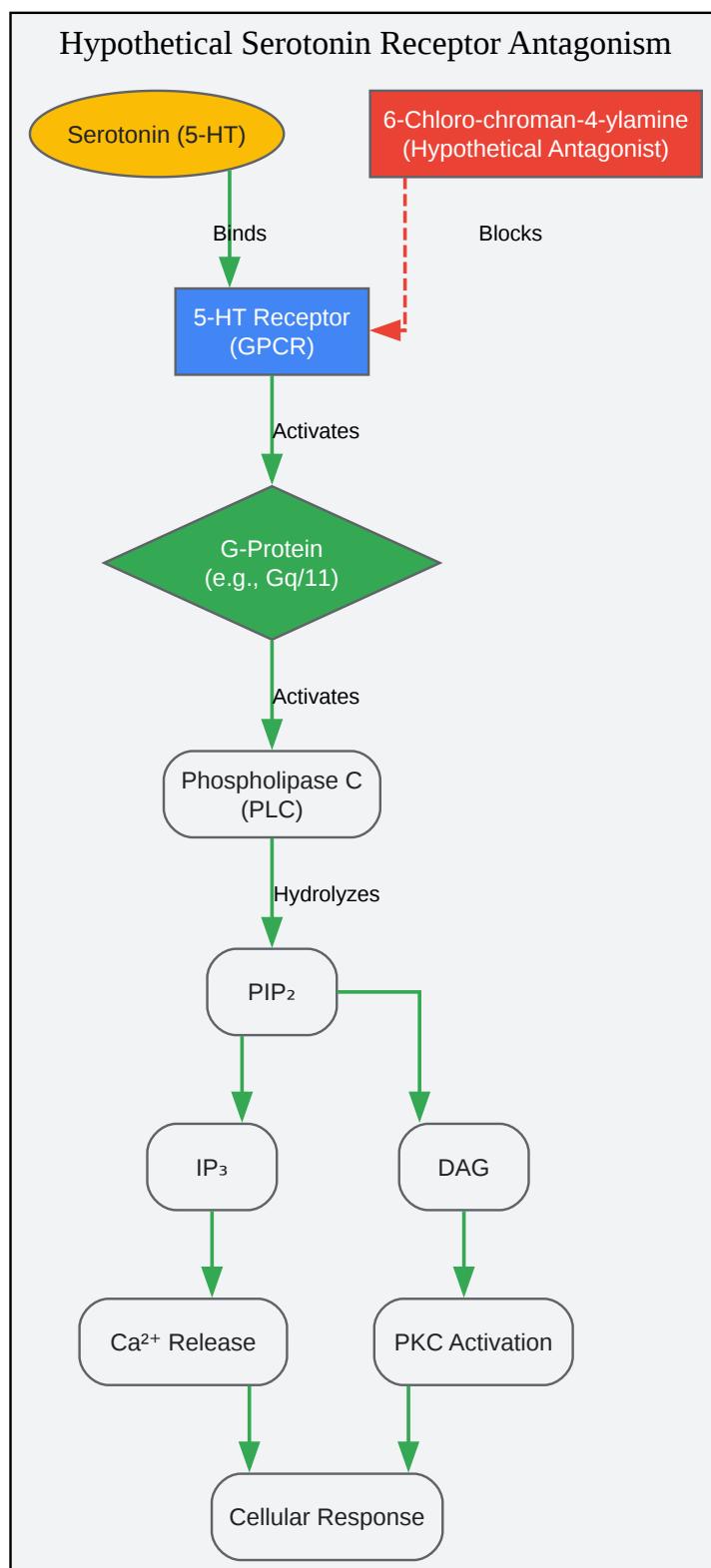
The chroman scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. Research has demonstrated that chroman and chroman-4-one derivatives possess a range of pharmacological properties, including:

- Antimicrobial Activity: Various substituted chroman-4-ones have shown activity against a range of bacteria and fungi[9][10].
- Anticancer and Anti-inflammatory Properties: The chroman-4-one core is present in many natural and synthetic compounds exhibiting anticancer and anti-inflammatory effects[8].

Potential as a Serotonin Receptor Modulator

There is an indication from a chemical supplier that **6-Chloro-chroman-4-ylamine** hydrochloride has been explored in studies related to serotonin receptor modulation. While the primary research supporting this claim has not been identified, it provides a significant lead for future investigation. Serotonin (5-HT) receptors are a major target class in the development of drugs for central nervous system disorders.

Given this lead, a hypothetical signaling pathway involving a G-protein coupled serotonin receptor is presented below. This diagram illustrates a potential mechanism through which **6-Chloro-chroman-4-ylamine**, as a hypothetical antagonist, could exert its effects.



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Caption: Hypothetical signaling pathway of **6-Chloro-chroman-4-ylamine** as a serotonin receptor antagonist.

Future Directions

The information available on **6-Chloro-chroman-4-ylamine** suggests a compound with potential for further investigation, particularly in the area of neuropharmacology. Key areas for future research include:

- Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the physicochemical properties of both the free base and its hydrochloride salt.
- Pharmacological Profiling: A comprehensive screening of **6-Chloro-chroman-4-ylamine** against a panel of serotonin receptors to validate the claim of its modulatory activity. This should include binding affinity studies (e.g., K_i determination) and functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator.
- Broader Biological Screening: Evaluation of the compound for other potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, based on the known properties of the chroman scaffold.
- In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo studies in relevant animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety.

This technical guide serves as a starting point for researchers interested in **6-Chloro-chroman-4-ylamine**. While significant gaps in the literature exist, the available information points towards a molecule of interest for the development of novel therapeutic agents.

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